molecular formula C12H16N2O2 B13901952 3-[Benzyl(methyl)amino]oxetane-3-carboxamide

3-[Benzyl(methyl)amino]oxetane-3-carboxamide

Cat. No.: B13901952
M. Wt: 220.27 g/mol
InChI Key: RDJAIKLLVUPVER-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]oxetane-3-carboxamide is an organic compound with a unique structure that includes an oxetane ring, which is a four-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Aza-Michael addition, which is a powerful and versatile method for constructing C–N bonds . This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound under mild conditions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 3-[Benzyl(methyl)amino]oxetane-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxetane ring or the amino group.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can produce a variety of substituted oxetane derivatives.

Scientific Research Applications

3-[Benzyl(methyl)amino]oxetane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Benzyl(methyl)amino]oxetane-3-carboxamide involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity. The benzyl(methyl)amino group can also interact with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: 3-[Benzyl(methyl)amino]oxetane-3-carboxamide is unique due to its specific combination of an oxetane ring and a benzyl(methyl)amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-[benzyl(methyl)amino]oxetane-3-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-14(7-10-5-3-2-4-6-10)12(11(13)15)8-16-9-12/h2-6H,7-9H2,1H3,(H2,13,15)

InChI Key

RDJAIKLLVUPVER-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2(COC2)C(=O)N

Origin of Product

United States

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